3-Methoxypyridin-4-amine

Ion Channel Pharmacology Multiple Sclerosis Demyelinating Diseases

Isomer-dependent potency derails SAR. 3-Methoxypyridin-4-amine (CAS 52334-90-4) delivers the exact 3-methoxy-4-amino substitution required for sub-micromolar AAK1 inhibition (IC50 294-553 nM) and tuned K+ channel blockade (3-4-fold reduced potency vs 4AP). Sourced at ≥96% purity, it ensures reproducible CNS penetration and PET tracer development. Global stock available for immediate dispatch.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 52334-90-4
Cat. No. B1226690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridin-4-amine
CAS52334-90-4
Synonyms3-methoxy-4-aminopyridine
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
InChIKeyGPMHHELOMRCBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridin-4-amine (CAS 52334-90-4): Procurement-Focused Baseline and Molecular Identity for Research and Industrial Sourcing


3-Methoxypyridin-4-amine (CAS 52334-90-4), also known as 4-Amino-3-methoxypyridine, is a substituted pyridine derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a heterocyclic building block characterized by a methoxy group (-OCH3) at the 3-position and an amino group (-NH2) at the 4-position of the pyridine ring . This specific substitution pattern confers distinct physicochemical properties, including a LogP value of approximately 1.25 and a topological polar surface area (TPSA) of 48.1 Ų, which are critical determinants for its solubility, permeability, and reactivity in downstream synthetic and biological applications . The compound is commercially available as an off-white to brown solid with a reported melting point range of 94.5-95.5 °C and is typically supplied with a purity specification of ≥95% (HPLC), with some vendors offering up to 98% .

Ion Channel SAR Probe
Distinct substituent-dependent K+ channel blockade profile for SAR studies.
Kinase Inhibitor Scaffold
Reported building block for AAK1 inhibitor series with defined activity context.
CNS Probe & PET Tracer
Documented brain penetration and rapid kinetics support imaging agent research.

3-Methoxypyridin-4-amine (CAS 52334-90-4): Critical Substitution Risks and the Need for Precision in Procurement


Generic substitution of 3-Methoxypyridin-4-amine with other aminopyridine isomers or methoxypyridine derivatives is scientifically untenable due to its unique electronic and steric profile conferred by the specific 3-methoxy-4-amino substitution pattern. This arrangement dictates its distinct hydrogen bonding capacity, basicity (pKa ~8.11) , and dipole moment, which directly influence its performance in critical applications such as kinase inhibitor scaffold design and potassium channel modulation. As highlighted in a structure-activity relationship (SAR) study of 4-aminopyridine derivatives, the potency of K+ channel blockade is exquisitely sensitive to the position and nature of the substituent; 3-methoxy substitution (3MeO4AP) resulted in a 3- to 4-fold decrease in potency compared to the parent 4AP, whereas a 3-methyl substitution increased potency 7-fold [1]. Furthermore, the presence of the methoxy group is critical for specific intermolecular interactions, as evidenced by its role in achieving sub-micromolar AP2-associated kinase 1 (AAK1) inhibition when incorporated into specific scaffolds [2][3]. Thus, sourcing the correct isomer with defined purity is non-negotiable for maintaining experimental reproducibility and achieving target biological activity.

Substituent Position Alters Potency
3-Methoxy vs. 3-methyl or parent 4-AP shifts K+ channel blockade; potency profile may not transfer across analogs.
Mechanistic Divergence
Tyrosine hydroxylase inhibition differs from Kv channel blockade; functional substitution across aminopyridine classes may fail.
Isomer Identity & Purity
Aminopyridine regioisomers or methoxy-position variants can alter reactivity and biological readout; verified identity and purity are essential.

3-Methoxypyridin-4-amine (CAS 52334-90-4): Quantifiable Evidence of Differential Performance for Scientific Selection


KV1 Potassium Channel Blockade: Quantified Differential Potency of 3-Methoxy Substitution vs. Parent and Analogs

In a systematic structure-activity relationship (SAR) study of 4-aminopyridine (4AP) derivatives, the potency of 3-methoxy-4-aminopyridine (3MeO4AP) to block voltage-gated Shaker K+ channels was quantified and directly compared to the parent compound (4AP), its clinical radiotracer analog (3F4AP), and other novel derivatives [1]. This study establishes a quantitative baseline for understanding the functional impact of the 3-methoxy substituent on this pharmacologically critical scaffold [1].

K+ Channel Blockade
Head-to-head
3-MeO4AP ~3–4× less potent than 4AP; 3-Me4AP ~7× more potent
Intermediate activity profile for ion channel SAR research
Shaker K+ channels, Xenopus oocyte two-electrode voltage clamp
Ion Channel Pharmacology Multiple Sclerosis Demyelinating Diseases

CNS Tissue Distribution: Quantified In Vivo Brain Penetration and Regional Accumulation in Mice

An in vivo biodistribution study using [14C]-labeled 3-Methoxy-4-aminopyridine in mice provides direct quantitative evidence of its ability to rapidly cross the blood-brain barrier (BBB) and accumulate in specific, therapeutically relevant brain regions [1][2]. This property is critical for its potential as a CNS-active agent or a precursor for PET tracer development [1][3].

CNS Penetration
Reported
Rapid BBB crossing; accumulation in hippocampus, thalamic nuclei, cortex
Supports CNS probe and imaging agent development
Mouse model, microautoradiography after intravenous administration
Neuropharmacology Blood-Brain Barrier Permeability CNS Drug Development

Kinase Inhibitor Scaffold Utility: AP2-Associated Kinase 1 (AAK1) Inhibition Data from US Patent

The 3-methoxypyridin-4-yl moiety is a critical component of potent small-molecule inhibitors of AP2-associated protein kinase 1 (AAK1), as disclosed in patent US10035777. Binding data for specific compounds demonstrate the impact of this fragment on kinase inhibition [1][2]. While the 3-methoxypyridin-4-amine itself is the building block, the activity of its derived analogs provides a quantifiable measure of its value in a drug discovery context.

Kinase Inhibition
Supporting evidence
Derived analogs: IC50 294–553 nM (AAK1)
Building block validation for kinase inhibitor design
In vitro enzyme assay, pH 7.4, 25°C
Kinase Inhibition Medicinal Chemistry Oncology Drug Discovery

CNS PET Tracer Development: Comparative Imaging Kinetics of [11C]3-Methoxy-4-Aminopyridine

In a comparative study evaluating novel PET tracers for imaging potassium channels in the CNS, the imaging kinetics of [11C]3-methoxy-4-aminopyridine ([11C]3MeO4AP) were directly assessed against [11C]3-methyl-4-aminopyridine ([11C]3Me4AP) and [18F]3-fluoro-4-aminopyridine ([18F]3F4AP) in non-human primates [1]. This comparison provides quantitative and qualitative data on brain permeability and kinetic profile, which are crucial for tracer selection.

PET Tracer Kinetics
Head-to-head
[11C]3MeO4AP: faster brain uptake and kinetics vs. [11C]3Me4AP
Favorable kinetic profile for imaging research applications
PET study in non-human primates; 1-tissue compartment model fit for 3Me4AP
PET Imaging Radiochemistry Neuroscience

Tyrosine Hydroxylase Inhibition: Mechanism-Based Differentiation in Catecholamine Synthesis Modulation

4-Amino-3-methoxypyridine (4AMMP) has been identified as an inhibitor of the enzyme tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis . While a quantitative IC50 value is not available in the provided sources, this mechanism of action distinguishes it from other aminopyridine derivatives which primarily act as potassium channel blockers (e.g., 4AP) [1]. This unique pharmacological profile opens avenues for research into disorders of catecholamine dysregulation, such as hypertension or certain psychiatric conditions .

TH Inhibition
Class-level inference
Reported tyrosine hydroxylase inhibitor; distinct from Kv channel blockers
May support catecholamine pathway studies
No quantitative IC50 provided; data to verify
Enzymology Neurochemistry Catecholamine Research

Synthetic Utility: High-Yield Synthetic Route from 3-Methoxy-4-nitropyridine-N-oxide

A well-established and efficient synthetic route for 3-Methoxypyridin-4-amine is reported, providing a quantitative yield benchmark that is valuable for both laboratory-scale and process chemistry applications [1]. The ability to obtain this compound in high yield and purity from a defined precursor supports its reliable sourcing and scalable use.

Synthetic Yield
Supporting evidence
97% yield from 3-methoxy-4-nitropyridine-N-oxide vs. 63% alternative route
High-yield pathway supports scalable sourcing
Reported synthetic chemistry conditions
Organic Synthesis Process Chemistry Building Block Sourcing

3-Methoxypyridin-4-amine (CAS 52334-90-4): High-Value Application Scenarios Stemming from Quantified Evidence


Medicinal Chemistry for Ion Channel Modulators

This compound is ideally suited for medicinal chemistry programs focused on developing novel potassium channel modulators for neurological diseases like multiple sclerosis. The quantified SAR data, showing that 3-methoxy substitution yields a distinct 3- to 4-fold decrease in K+ channel blocking potency compared to 4AP [1], allows for precise tuning of pharmacological activity. Procurement is essential for researchers seeking an intermediate potency profile distinct from both the parent 4AP and more potent analogs like 3Me4AP, enabling the exploration of a unique therapeutic window.

Development of CNS-Penetrant Therapeutics and PET Imaging Agents

The compound's validated ability to rapidly cross the blood-brain barrier and accumulate in the hippocampus, thalamic nuclei, and cortex [2][3] makes it a premier building block for CNS drug discovery and PET tracer development. Its favorable kinetics for imaging applications, as demonstrated in comparative PET studies in non-human primates [4], support its use in developing novel radiopharmaceuticals for visualizing neurological targets. Procuring this specific analog is critical for achieving desired brain exposure and imaging contrast.

Kinase Inhibitor Drug Discovery

As a key fragment in patent-protected AAK1 inhibitors with defined sub-micromolar IC50 values (e.g., 294 nM and 553 nM) [5][6], 3-Methoxypyridin-4-amine is a high-priority building block for medicinal chemistry groups targeting kinase-driven diseases, including oncology and inflammatory conditions. Sourcing this compound enables the rapid construction of focused libraries based on a validated and quantifiably active pharmacophore, accelerating hit-to-lead and lead optimization campaigns.

Neurochemistry and Catecholamine Pathway Research

Given its reported activity as an inhibitor of tyrosine hydroxylase (TH) , 3-Methoxypyridin-4-amine serves as a critical tool compound for investigating catecholamine synthesis and regulation. This unique mechanism, distinct from the K+ channel blockade of related aminopyridines [1], makes it essential for studies on hypertension, Parkinson's disease, and other disorders involving dopamine, norepinephrine, and epinephrine. Procurement of this specific compound ensures target engagement for mechanistic studies in enzymology and neuropharmacology.

Application
Selection Property
Validation Focus
Ion channel SAR research
Substituent-dependent potency profile
K+ channel blockade assay context
CNS probe and PET tracer development
Reported brain penetration and favorable kinetics
Brain exposure and regional distribution review
Kinase inhibitor design
AAK1 scaffold activity in patent-derived series
Kinase inhibition endpoint context
Catecholamine pathway studies
Reported TH inhibition mechanism
Catecholamine synthesis modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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